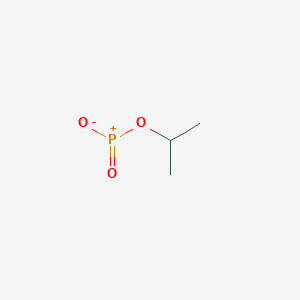![molecular formula C14H14N2O B8661471 8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one CAS No. 66066-03-3](/img/structure/B8661471.png)
8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with β-ketoesters under acidic conditions, followed by cyclization to form the pyridopyrimidine core . Another approach includes the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its tetrahydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, tetrahydropyrimidine derivatives, and various substituted pyridopyrimidines .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[3,4-d]pyrimidines: Studied for their anticancer and anti-inflammatory properties.
Pyrido[4,3-d]pyrimidines: Investigated for their potential as kinase inhibitors.
Uniqueness
8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one stands out due to its specific structural features and the presence of a phenyl group, which can enhance its biological activity and selectivity. Its ability to inhibit CDKs and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Propriétés
Numéro CAS |
66066-03-3 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
8-phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C14H14N2O/c17-14-10-12(11-5-2-1-3-6-11)9-13-15-7-4-8-16(13)14/h1-3,5-6,9-10,15H,4,7-8H2 |
Clé InChI |
LDICURKIUZFOOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=CC(=CC(=O)N2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(2-fluorophenyl)methoxy]benzoate](/img/structure/B8661388.png)
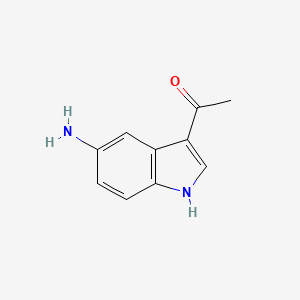

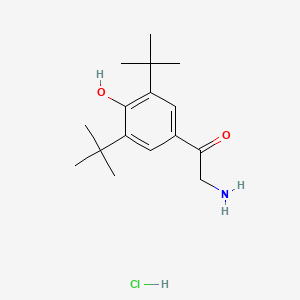
![6-Chloro-4-[1,2,4]triazol-1-yl-pyrido[3,2-d]pyrimidin-2-yl-amine](/img/structure/B8661426.png)
![1-(Tert-butoxycarbonyl)-4-[[4-(trifluoromethoxy)phenyl]amino]piperidine](/img/structure/B8661431.png)

![Methyl oxo[(phenylmethanesulfonyl)amino]acetate](/img/structure/B8661450.png)
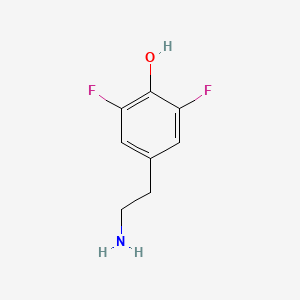
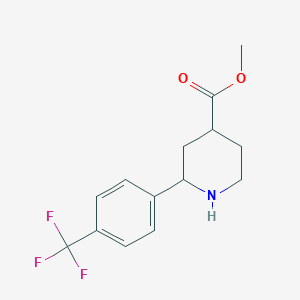
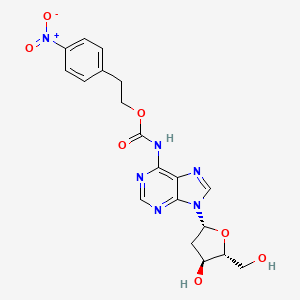
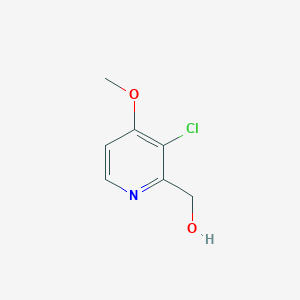
![N-[4-(2-Chloroethyl)-2,5-dimethylphenyl]acetamide](/img/structure/B8661491.png)
